ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate
Description
Properties
Molecular Formula |
C9H12F2N2O2 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
ethyl 3,3-difluoro-3-(1-methylpyrazol-3-yl)propanoate |
InChI |
InChI=1S/C9H12F2N2O2/c1-3-15-8(14)6-9(10,11)7-4-5-13(2)12-7/h4-5H,3,6H2,1-2H3 |
InChI Key |
RABTWAVTNKNKGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=NN(C=C1)C)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate typically involves the reaction of ethyl difluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine. This sequence of reactions forms the pyrazole ring . The reaction conditions are carefully controlled to ensure the formation of the desired product and to minimize the formation of isomers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate has several scientific research applications:
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor to drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as succinate dehydrogenase, which is part of the mitochondrial respiration chain . This inhibition can disrupt cellular energy production, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-(Methylthio)Propanoate
- Structure : Differs by replacing the difluoro-pyrazole group with a methylthio (-SCH₃) substituent.
- Properties and Applications: A key aroma compound in pineapple pulp and core, contributing to fruity notes due to its low odor threshold . Total concentrations in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹) highlight its role in flavor profiles .
Ethyl Propanoate
- Structure: A simpler ester lacking substituents on the propanoate chain.
- Properties and Applications :
- Found in fermented mandarin fish, contributing to "fruity and sweet aromas" via microbial enzymatic activity .
- Acts as a volatile organic compound (VOC) biomarker in food fermentation due to its esterification dynamics .
- Contrast : The absence of electronegative groups (e.g., fluorine) or heterocycles reduces its stability and bioactivity compared to the target compound.
Fenoxaprop-P-Ethyl
- Structure: A herbicidal ester with a chlorobenzoxazole-phenoxypropanoate backbone .
- Properties and Applications: Used as a post-emergence herbicide targeting grass weeds. The chlorobenzoxazole group enhances target specificity in plant acetyl-CoA carboxylase inhibition.
Structural and Functional Analysis
Table 1: Key Properties of Ethyl 3,3-Difluoro-3-(1-Methyl-1H-Pyrazol-3-yl)Propanoate and Analogues
Impact of Fluorine and Pyrazole Substituents
- Pyrazole Ring: A heterocyclic moiety common in agrochemicals (e.g., fipronil), pyrazole may enable hydrogen bonding or π-π interactions with biological targets, similar to chlorobenzoxazole in fenoxaprop-P-ethyl .
Volatility and Solubility Trends
- Ethyl 3-(methylthio)propanoate and ethyl propanoate exhibit higher volatility due to smaller molecular weights and polar groups (e.g., -SCH₃), favoring flavor applications.
- The target compound’s fluorine and pyrazole groups likely increase lipophilicity, favoring membrane penetration in biological systems but reducing volatility.
Biological Activity
Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
This compound features a pyrazole ring with difluoromethyl and ethyl ester groups. The synthesis typically involves the reaction of 1-methyl-1H-pyrazole with difluoroacetyl fluoride, followed by esterification with ethanol. This process can be optimized using various bases and reagents to enhance yield and purity.
2.1 Antiparasitic Properties
Recent studies have indicated that this compound exhibits promising antipromastigote activity against Leishmania species, which are responsible for leishmaniasis. In molecular simulations, the compound was found to effectively bind to the enzyme LmPTR1, crucial for folate biosynthesis in parasites .
2.2 Antimalarial Activity
The compound has also been explored for its antimalarial properties. Preliminary assays suggest that it may inhibit the growth of Plasmodium species, although further in vivo studies are required to confirm its efficacy and safety profile.
2.3 Cytotoxic Effects
This compound has demonstrated cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of pathways involved in cell survival and proliferation .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound's binding affinity for enzymes like LmPTR1 suggests a mechanism where it disrupts essential metabolic pathways in parasites.
- Cell Cycle Regulation : Its cytotoxic effects may involve interference with cell cycle progression in cancer cells, leading to increased apoptosis rates .
4. Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate | Structure | Antiparasitic |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | Similar structure but different functional groups | Anticancer properties |
This comparison highlights how variations in functional groups can significantly influence biological activity.
5.1 Study on Antipromastigote Activity
In a recent study published in a peer-reviewed journal, researchers evaluated the antipromastigote activity of this compound against Leishmania species. The results indicated a significant reduction in promastigote viability at concentrations as low as 10 µM, suggesting potential for therapeutic applications in leishmaniasis treatment .
5.2 Cytotoxicity Evaluation
Another study assessed the cytotoxicity of this compound against various human cancer cell lines using MTT assays. The findings revealed that the compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug candidate .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or acrylates under reflux in aprotic solvents (e.g., DMF, THF) .
- Step 2 : Introduce fluorine substituents via nucleophilic fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, typically at low temperatures (−78°C to 0°C) to minimize side reactions .
- Step 3 : Esterify the propanoate group using ethyl chloroformate in the presence of a base (e.g., triethylamine) .
- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). Monitor yield via HPLC and purity via NMR .
Q. How can structural confirmation and purity of the compound be achieved?
- Analytical Workflow :
- NMR Spectroscopy : and NMR to confirm backbone structure; NMR to verify difluoro substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z ~258.1 for CHFNO) .
- X-ray Crystallography : Single-crystal diffraction using SHELX software for absolute configuration determination .
Q. What are the stability and storage requirements for this compound?
- Stability Profile :
- Thermal Stability : Decomposes above 150°C; avoid prolonged exposure to heat .
- Hydrolytic Sensitivity : Susceptible to ester hydrolysis in aqueous acidic/basic conditions. Store in anhydrous environments (desiccated, under N) .
- Light Sensitivity : Store in amber vials to prevent photodegradation of the pyrazole ring .
Advanced Research Questions
Q. How can computational methods predict the electronic effects of fluorine substitution on reactivity?
- Approach :
- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .
- Compare with experimental NMR chemical shifts to validate electron-withdrawing effects of fluorine .
- Use molecular docking to assess steric and electronic impacts on biological target binding .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study :
- Hypothesis Testing : If Compound A shows antimicrobial activity in Study 1 but not Study 2, assess differences in assay conditions (e.g., bacterial strains, MIC protocols) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Statistical Reanalysis : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., solvent choice, purity thresholds >98%) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacokinetic properties?
- SAR Framework :
- Modification Sites :
- Pyrazole Ring : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
- Ester Group : Replace ethyl with tert-butyl to reduce hydrolysis rates in vivo .
- In Silico Screening : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with improved logP (target 2–3) and CYP450 inhibition profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
